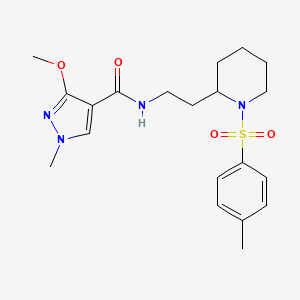![molecular formula C12H12ClFO B2583649 [3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287333-25-7](/img/structure/B2583649.png)
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol, also known as CP55940, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the 1980s and has since been used in a variety of studies to better understand the mechanisms of action of cannabinoids and their potential therapeutic applications.
Wirkmechanismus
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol acts on the body by binding to CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a role in regulating a variety of physiological processes, including pain sensation, mood, appetite, and immune function. When this compound binds to these receptors, it can lead to a variety of effects, including:
- Pain relief
- Reduced inflammation
- Alterations in mood and cognition
- Increased appetite
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. It has been shown to:
- Reduce pain sensation: this compound has been shown to be a potent analgesic in animal models, and may be effective in treating chronic pain in humans.
- Reduce inflammation: this compound has been shown to have anti-inflammatory effects, which may be useful in treating conditions such as arthritis and inflammatory bowel disease.
- Alter mood and cognition: this compound has been shown to have psychoactive effects, including alterations in mood and cognition.
- Increase appetite: this compound has been shown to stimulate appetite, which may be useful in treating conditions such as cachexia and anorexia.
Vorteile Und Einschränkungen Für Laborexperimente
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has a number of advantages and limitations for use in laboratory experiments. Some of the advantages include:
- Potency: this compound is a highly potent cannabinoid, which can make it useful in studying the effects of cannabinoids on the body.
- Selectivity: this compound has a high degree of selectivity for CB1 and CB2 receptors, which can be useful in studying the specific effects of these receptors.
- Stability: this compound is relatively stable and can be stored for extended periods of time.
Some of the limitations of this compound include:
- Cost: this compound is relatively expensive, which can limit its use in some experiments.
- Complexity: The synthesis of this compound is complex and requires specialized knowledge and equipment.
- Psychoactive effects: this compound has psychoactive effects, which can complicate some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving [3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol. Some of these include:
- Further studies on the mechanisms of action of this compound and other synthetic cannabinoids.
- Investigation of the potential therapeutic applications of this compound, particularly in the areas of pain management, neurological disorders, and addiction.
- Development of new synthetic cannabinoids with improved potency, selectivity, and safety profiles.
- Exploration of the potential risks and benefits of using synthetic cannabinoids as therapeutic agents.
Synthesemethoden
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is synthesized through a multistep process involving the reaction of several chemical precursors. The exact method of synthesis is beyond the scope of this paper, but it is important to note that the process is complex and requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is primarily used in scientific research to study the effects of cannabinoids on the body. It has been shown to bind to both CB1 and CB2 receptors in the brain and peripheral tissues, leading to a variety of physiological effects. Some of the areas of research that have utilized this compound include:
- Pain management: this compound has been shown to have potent analgesic effects in animal models, and may have potential as a treatment for chronic pain in humans.
- Neurological disorders: Studies have suggested that this compound may have neuroprotective properties and could be useful in treating conditions such as multiple sclerosis and Alzheimer's disease.
- Addiction: this compound has been shown to reduce drug-seeking behavior in animal models, indicating that it may have potential as a treatment for addiction.
Eigenschaften
IUPAC Name |
[3-(3-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFO/c13-9-3-8(1-2-10(9)14)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYYIHJXVUPHDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C=C3)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-[1-(2-Ethylphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2583572.png)
![2-{1-[(3-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2583573.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-chloro-2-fluorophenyl)acetamide](/img/structure/B2583574.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2583575.png)
![2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2583577.png)


![2-[(2,4-Dichlorophenyl)methylthio]-6,7-dimethoxy-3-(thiophen-2-ylmethyl)-4-quinazolinimine](/img/structure/B2583580.png)


